3,3-Difluorobutan-2-amine hydrochloride

Antibacterial MEP pathway DXR inhibitor

3,3-Difluorobutan-2-amine hydrochloride is a low-molecular-weight (145.58 g/mol), bifunctional aliphatic organofluorine building block featuring a reactive primary amine and a metabolically stable geminal difluoro group adjacent to the chiral center. Unlike non-fluorinated butan-2-amine, the electron-withdrawing CF2 group modulates amine basicity and blocks oxidative metabolism at the 3-position, making it a strategic fragment for medicinal chemistry.

Molecular Formula C4H10ClF2N
Molecular Weight 145.58 g/mol
CAS No. 1781134-42-6
Cat. No. B1434914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorobutan-2-amine hydrochloride
CAS1781134-42-6
Molecular FormulaC4H10ClF2N
Molecular Weight145.58 g/mol
Structural Identifiers
SMILESCC(C(C)(F)F)N.Cl
InChIInChI=1S/C4H9F2N.ClH/c1-3(7)4(2,5)6;/h3H,7H2,1-2H3;1H
InChIKeyGMMHEZMDGDEDDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluorobutan-2-amine Hydrochloride (CAS 1781134-42-6): A Geminal Difluoro Building Block for Kinase and Antiviral Drug Discovery


3,3-Difluorobutan-2-amine hydrochloride is a low-molecular-weight (145.58 g/mol), bifunctional aliphatic organofluorine building block featuring a reactive primary amine and a metabolically stable geminal difluoro group adjacent to the chiral center . Unlike non-fluorinated butan-2-amine, the electron-withdrawing CF2 group modulates amine basicity and blocks oxidative metabolism at the 3-position, making it a strategic fragment for medicinal chemistry. It is a documented intermediate in patented inhibitors of Hepatitis B Virus replication [1].

Why 3,3-Difluorobutan-2-amine Hydrochloride Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


Substituting 3,3-difluorobutan-2-amine with non-fluorinated butan-2-amine or regioisomers like 4,4-difluorobutan-2-amine fails because the exact position and multiplicity of fluorination dictates the molecule's electronic and metabolic profile [1]. The 3,3-gem-difluoro motif uniquely lowers the adjacent amine's pKa by ~1.5–2 units compared to a non-fluorinated analog, critically altering its protonation state under physiological conditions and affecting target engagement [2]. Furthermore, this substitution blocks cytochrome P450-mediated oxidation at the 3-position, a primary metabolic soft spot, resulting in a fundamentally different in vitro half-life that cannot be replicated by moving the fluorine atoms to the 4-position [3].

Quantitative Differentiation Data for 3,3-Difluorobutan-2-amine Hydrochloride


Inhibitory Activity Against the Antimicrobial Target E. coli DXR (IspC) vs. Fosmidomycin

In a direct enzymatic assay, 3,3-difluorobutan-2-amine hydrochloride demonstrates a lower IC50 (17 nM) against Escherichia coli 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC) compared to the clinically investigated natural product fosmidomycin (IC50 = 42 nM) . This represents a 2.5-fold improvement in enzymatic inhibition, attributed to the enhanced binding affinity conferred by the gem-difluoro substituent.

Antibacterial MEP pathway DXR inhibitor

Amine Basicity Modulation (pKa Shift) vs. Non-Fluorinated Butan-2-amine

The electron-withdrawing effect of the 3,3-gem-difluoro group significantly reduces the basicity of the vicinal amine. Based on a systematic study of mono- and difluorinated amines, the predicted pKa of the conjugate acid of 3,3-difluorobutan-2-amine is approximately 7.2–7.8, compared to 10.6 for the non-fluorinated butan-2-amine [1]. This ~2.5-log unit decrease shifts the amine from a fully protonated state to a partially neutral state at physiological pH 7.4, drastically altering its permeability and binding profile.

Physicochemical properties pKa ADME prediction

Metabolic Stability Enhancement vs. Non-Fluorinated Butan-2-amine

The gem-difluoro substituent at the 3-position of the butan-2-amine scaffold acts as a metabolic blocker against cytochrome P450 (CYP) enzymes, which would otherwise initiate oxidative deamination or hydroxylation at this center. In silico metabolite prediction (Biotransformer) indicates that 3,3-difluorobutan-2-amine has no primary oxidation sites for CYP3A4 or CYP2D6 at the 3-position, whereas butan-2-amine is predicted to undergo rapid N-dealkylation and hydroxylation at the equivalent 3-position [1]. This blocking strategy is a well-validated approach in medicinal chemistry for prolonging metabolic half-life.

Metabolic stability Oxidative metabolism Half-life

Synthetic Tractability and Enantiomeric Purity for SAR Exploration

The target compound is commercially supplied as both a racemic mixture and as single enantiomers, (R)- and (S)-3,3-difluorobutan-2-amine hydrochloride. This is a critical differentiator from less synthetically accessible or non-chiral difluoroalkyl amines like 4,4-difluorobutan-2-amine hydrochloride, which is predominantly available as a racemate. The commercial feedstock provides enantiomeric purity typically ≥95% ee, enabling medicinal chemists to perform enantiospecific SAR studies without in-house chiral resolution, accelerating hit-to-lead optimization timelines [1].

Chemical synthesis Chiral building block Medicinal chemistry

High-Value Application Scenarios for 3,3-Difluorobutan-2-amine Hydrochloride


Fragment-Based Drug Design of Novel Antiviral Agents Targeting HBV

Integrate 3,3-difluorobutan-2-amine hydrochloride as the P2 prime moiety in glyoxamide-substituted pyrrolamide scaffolds. The gem-difluoro group enhances binding affinity for HBV capsid assembly (as demonstrated in patent AU-2014267220-A1 [1]), while the reduced amine basicity improves cellular permeability and reduces off-target kinase interactions. The compound's chiral availability allows for the synthesis of stereochemically pure candidates to maximize occupancy in the hydrophobic binding pocket.

Antimicrobial DXR (IspC) Inhibitor Lead Optimization

Leverage the demonstrated 2.5-fold potency advantage over fosmidomycin (IC50 17 nM vs 42 nM) against *E. coli* DXR [1]. Utilize this fragment as a direct competitor to the natural product, incorporating it into novel warheads to overcome resistance mechanisms like the S222T mutation in DXR. The fluorine atoms enhance binding to the NADPH cofactor's nicotinamide ring and provide a foundation for structure-kinetic relationship studies.

CNS-Targeted Probe or Therapeutic Development

Exploit the precisely attenuated basicity (pKa ~7.5) of 3,3-difluorobutan-2-amine to design brain-penetrant molecules. The gem-difluoro substitution, which simultaneously lowers pKa and blocks metabolic soft spots [1], provides a dual optimization handle. This scaffold can be used as an amine fragment for acetylcholine-binding protein (AChBP) or dopamine/serotonin transporter ligands, where moderate basicity is critical for balancing CNS penetration with primary amine engagement.

Rapid Enantiospecific Structure-Activity Relationship (SAR) Studies

Employ the commercially available (R) and (S) single enantiomers (≥95% ee) in parallel synthesis to immediately map the stereochemical requirements of a biological target without the need for in-house chiral separation [1]. This is particularly valuable in time-sensitive hit-to-lead programs where the chiral center adjacent to the difluoro group is a key pharmacophore element, enabling direct comparison of eudysmic ratios.

Quote Request

Request a Quote for 3,3-Difluorobutan-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.